(4-aminophenyl) cyclopropanesulfonate
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Overview
Description
(4-aminophenyl) cyclopropanesulfonate is an organic compound that features a cyclopropane ring, a sulfonic acid ester group, and an amino-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanesulfonic acid 4-amino-phenyl ester typically involves the reaction of cyclopropanesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of cyclopropanesulfonic acid 4-amino-phenyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl) cyclopropanesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-aminophenyl) cyclopropanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropanesulfonic acid 4-amino-phenyl ester involves its interaction with specific molecular targets. The sulfonic acid ester group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amino group can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanesulfonic acid phenyl ester
- Cyclopropanesulfonic acid 4-nitro-phenyl ester
- Cyclopropanesulfonic acid 4-methyl-phenyl ester
Uniqueness
(4-aminophenyl) cyclopropanesulfonate is unique due to the presence of both the cyclopropane ring and the amino-phenyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
(4-aminophenyl) cyclopropanesulfonate |
InChI |
InChI=1S/C9H11NO3S/c10-7-1-3-8(4-2-7)13-14(11,12)9-5-6-9/h1-4,9H,5-6,10H2 |
InChI Key |
BCSIYPAEIYSRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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